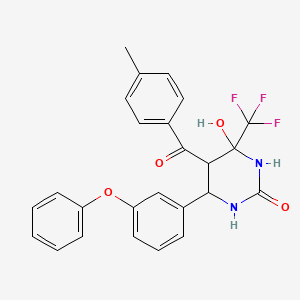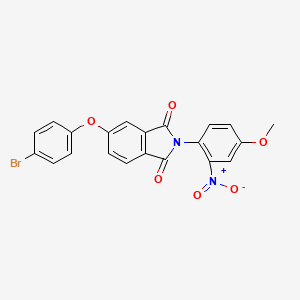
3-(2-hydroxy-2-pyridin-3-ylethyl)-7,8-dimethylquinazolin-4(3H)-one
Übersicht
Beschreibung
3-(2-hydroxy-2-pyridin-3-ylethyl)-7,8-dimethylquinazolin-4(3H)-one, also known as HDQ, is a quinazoline derivative that has been researched extensively due to its potential therapeutic applications. HDQ has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Wissenschaftliche Forschungsanwendungen
3-(2-hydroxy-2-pyridin-3-ylethyl)-7,8-dimethylquinazolin-4(3H)-one has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In animal models, this compound has been shown to reduce the size of tumors and increase survival rates. This compound has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 3-(2-hydroxy-2-pyridin-3-ylethyl)-7,8-dimethylquinazolin-4(3H)-one is not fully understood. However, it has been proposed that this compound inhibits the activity of certain enzymes and proteins that are involved in the growth and survival of cancer cells and the progression of neurodegenerative diseases. This compound has been shown to inhibit the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), which are involved in the regulation of cell growth and survival. This compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in the degradation of acetylcholine in the brain.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. In animal models, this compound has been shown to reduce the size of tumors and increase survival rates. This compound has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. This compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and survival of cancer cells and the progression of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-hydroxy-2-pyridin-3-ylethyl)-7,8-dimethylquinazolin-4(3H)-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. This compound has been extensively studied, and its mechanism of action is well understood. However, this compound also has some limitations for lab experiments. This compound is a relatively new compound, and its long-term effects are not fully understood. This compound is also a potent inhibitor of certain enzymes and proteins, which can lead to off-target effects.
Zukünftige Richtungen
There are several future directions for the study of 3-(2-hydroxy-2-pyridin-3-ylethyl)-7,8-dimethylquinazolin-4(3H)-one. One direction is to optimize the synthesis method of this compound to increase the yield and purity of the compound. Another direction is to study the long-term effects of this compound in animal models. Further studies are also needed to determine the optimal dosage and administration route of this compound for therapeutic applications. Additionally, the potential of this compound for the treatment of other diseases, such as autoimmune diseases and infectious diseases, should be explored. Finally, the development of this compound analogs with improved pharmacological properties should be pursued.
Conclusion
In conclusion, this compound is a quinazoline derivative that has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been extensively studied, and its mechanism of action is well understood. This compound has several advantages for lab experiments, including its stability and ease of synthesis. However, this compound also has some limitations, including its off-target effects. There are several future directions for the study of this compound, including the optimization of its synthesis method, the study of its long-term effects, and the development of this compound analogs with improved pharmacological properties.
Eigenschaften
IUPAC Name |
3-(2-hydroxy-2-pyridin-3-ylethyl)-7,8-dimethylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-11-5-6-14-16(12(11)2)19-10-20(17(14)22)9-15(21)13-4-3-7-18-8-13/h3-8,10,15,21H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXORXOUNAHFJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)N(C=N2)CC(C3=CN=CC=C3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-methyl-2-[3-(2-oxo-2-phenylethoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3986998.png)
![5,5-bis[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3987004.png)
![4-(3,5-dimethyl-1-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B3987008.png)
![N-[1-(4-bromophenyl)ethyl]-4-nitrobenzamide](/img/structure/B3987018.png)
![4-[(2,5-dimethoxyphenyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B3987021.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-isopropylphenyl)amino]methylene}benzenesulfonamide](/img/structure/B3987035.png)
![17-[3-(2-oxo-2-phenylethoxy)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3987040.png)
![methyl N-[4-(4-morpholinylsulfonyl)benzoyl]valinate](/img/structure/B3987047.png)
![4-{3-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3987060.png)

![N-[1-(4-bromophenyl)ethyl]-3-nitrobenzamide](/img/structure/B3987074.png)
![N-{[1-(4-bromobenzoyl)-4-piperidinyl]methyl}-N'-(4-ethylphenyl)ethanediamide](/img/structure/B3987086.png)
![isopropyl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3987094.png)
